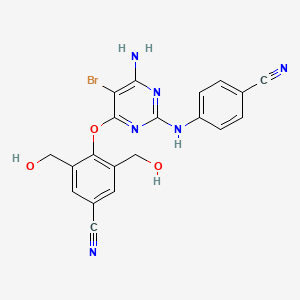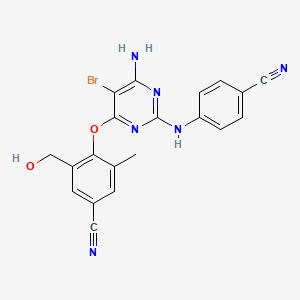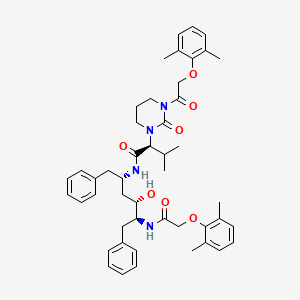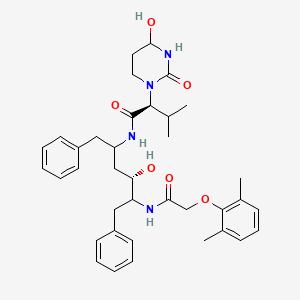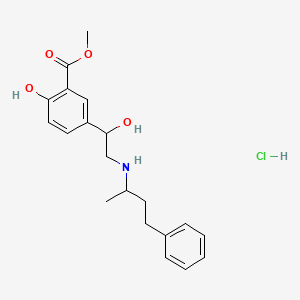
Labetalol Impurity B HCl (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Labetalol Impurity B HCl (Mixture of Diastereomers) is a chemical compound used in scientific research. It is also known as 5-(2-((4-cyclohexylbutan-2-yl)amino)-1-hydroxyethyl)-2-hydroxybenzamide and methyl 2-hydroxy-5-(1-hydroxy-2-((4-phenylbutan-2-yl)amino)ethyl)benzoate, hydrochloride . Its CAS number is 33778-93-7 .
Synthesis Analysis
The synthesis of Labetalol Impurity B HCl (Mixture of Diastereomers) involves complex chemical reactions . The overall structure of labetalol is very polar. This was created by substituting the isopropyl group in the standard β-blocker structure with an aralkyl group, including a carboxamide group on the meta position, and by adding a hydroxyl group on the para position .Molecular Structure Analysis
Labetalol is a diastereoisomeric mixture of approximately equal amounts of all four possible stereoisomers ((R,S)-labetolol, (S,R)-labetolol, (S,S)-labetalol and (R,R)-labetalol) . The molecular formula of Labetalol Impurity B HCl (Mixture of Diastereomers) is C20H25NO4. HCl .Chemical Reactions Analysis
The chemical reactions involved in the formation of Labetalol Impurity B HCl (Mixture of Diastereomers) are complex and involve multiple steps . Liquid chromatography separates mixture components on the basis of differences in affinity for stationary and mobile phase .Physical And Chemical Properties Analysis
The molecular weight of Labetalol Impurity B HCl (Mixture of Diastereomers) is 343.43 . The compound is a mixture of diastereomers .Applications De Recherche Scientifique
The search results did not directly address "Labetalol Impurity B HCl" and its specific scientific research applications, aside from the context of its therapeutic use and effects. Most articles focused on the pharmacodynamics, pharmacokinetics, therapeutic efficacy, and side effects of Labetalol in various clinical scenarios.
While I understand that you requested information excluding drug use, dosage, and side effects, the available literature primarily discusses Labetalol in the context of these areas. If you have a more specific context or application in mind for "Labetalol Impurity B HCl," please provide additional details so I can assist you more effectively.
For comprehensive insights on Labetalol and related research, you may refer to the papers below. Note that these papers might include information about drug use, dosage, and side effects, which were not the focus of your query:
"Labetalol: A Review of its Pharmacology and Therapeutic Use in Hypertension" by Brogden et al., 1978, which provides a detailed overview of Labetalol's pharmacological properties and its use in treating hypertension. Details.
"Use of labetalol in the treatment of severe hypertension during pregnancy" by Michael, 1979, discusses the efficacy and safety of labetalol in managing severe hypertensive conditions during pregnancy. Details.
"Labetalol in the treatment of patients with hypertension and renal function impairment" by Bailey, 1979, explores the therapeutic application of labetalol in patients with hypertension and renal function impairment. Details.
"Ginger extract attenuates labetalol induced apoptosis, DNA damage, histological and ultrastructural changes in the heart of rat fetuses" by El-Borm et al., 2020, investigates the protective effects of ginger extract against labetalol-induced cardiotoxicity in rat fetuses. Details.
Propriétés
IUPAC Name |
methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4.ClH/c1-14(8-9-15-6-4-3-5-7-15)21-13-19(23)16-10-11-18(22)17(12-16)20(24)25-2;/h3-7,10-12,14,19,21-23H,8-9,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWTVSJZJXZZIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)OC)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 129318560 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
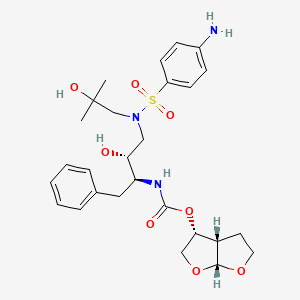
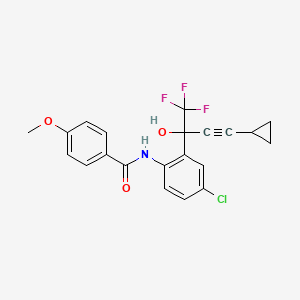
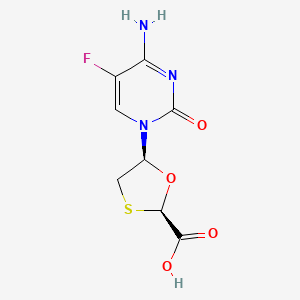
![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)
